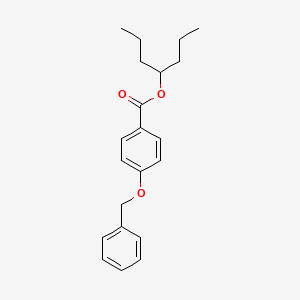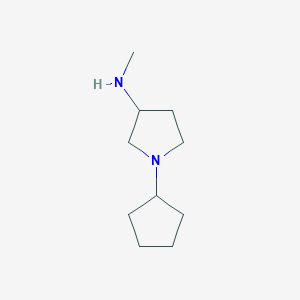![molecular formula C23H41NO4 B14234591 N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide CAS No. 258348-94-6](/img/structure/B14234591.png)
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as fatty amides, which are derivatives of fatty acids. This compound is characterized by the presence of an oxan-3-yl group attached to an octadecanamide backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide typically involves the reaction of octadecanoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient and moisturizing properties.
Mecanismo De Acción
The mechanism of action of N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the expression of pro-inflammatory cytokines and transcription factors, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
N-[(3S)-2,6-dioxooxan-3-yl]dodecanamide: A similar compound with a shorter carbon chain.
N-Stearoyl Phytosphingosine: Another fatty amide with similar structural features.
Uniqueness
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide is unique due to its specific structural configuration and the presence of the oxan-3-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
258348-94-6 |
|---|---|
Fórmula molecular |
C23H41NO4 |
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide |
InChI |
InChI=1S/C23H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20-18-19-22(26)28-23(20)27/h20H,2-19H2,1H3,(H,24,25)/t20-/m0/s1 |
Clave InChI |
XVSALFUUJHPYLW-FQEVSTJZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCC(=O)OC1=O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1CCC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
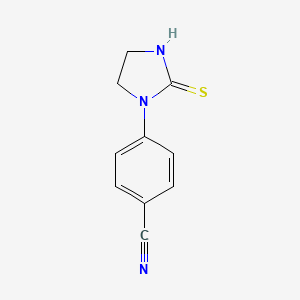
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)


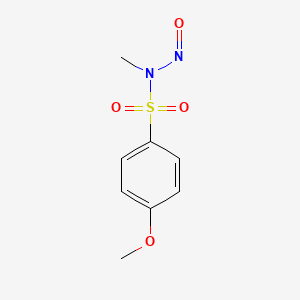
![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)

![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
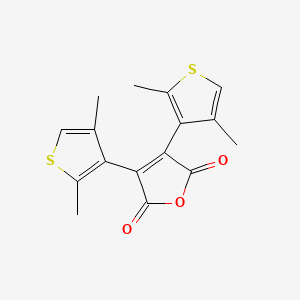
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
